1H-indazoles represent a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazole ring. They are considered bioisosteres of indoles and benzimidazoles, demonstrating significant potential in medicinal chemistry. [] These compounds exhibit a diverse range of biological activities, making them attractive targets for pharmaceutical and agrochemical research. [, ]
6-bromo-1-methyl-1H-indazol-3-amine is a chemical compound belonging to the indazole class of heterocyclic compounds. The compound features a bromine atom and a methyl group at specific positions on the indazole ring, which influences its chemical properties and biological activities. Indazoles are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
This compound can be synthesized through various methods, including cyclocondensation reactions and Suzuki coupling techniques. It has been studied for its potential applications in cancer therapy due to its ability to inhibit specific cellular pathways involved in tumor growth and proliferation.
6-bromo-1-methyl-1H-indazol-3-amine is classified as an indazole derivative. It is characterized by the presence of an amine functional group, which is crucial for its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 226.07 g/mol.
The synthesis of 6-bromo-1-methyl-1H-indazol-3-amine can be achieved through several routes:
The typical reaction conditions for synthesizing 6-bromo-1-methyl-1H-indazol-3-amine include:
The molecular structure of 6-bromo-1-methyl-1H-indazol-3-amine consists of an indazole core with a bromine atom at position 6 and a methyl group at position 1. The structural representation can be expressed in InChI format:
The compound has an InChI Key of SJCNMXPRXAGVMK-UHFFFAOYSA-N, which is useful for database searches and identification.
6-bromo-1-methyl-1H-indazol-3-amine can undergo several chemical transformations:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
The primary mechanism of action for 6-bromo-1-methyl-1H-indazol-3-amine involves the inhibition of tyrosine kinases, which are crucial for various signaling pathways related to cell growth and survival. By binding to these kinases, the compound disrupts downstream signaling cascades that promote tumorigenesis.
Pharmacokinetic studies suggest that this compound has favorable solubility and lipophilicity profiles, indicating potential for good bioavailability when administered therapeutically.
6-bromo-1-methyl-1H-indazol-3-amine typically appears as a solid with specific melting points depending on purity and synthesis method.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its solubility characteristics vary based on solvent choice, influencing its application in biological assays.
6-bromo-1-methyl-1H-indazol-3-amine is primarily investigated for its potential use in cancer therapy due to its ability to inhibit key pathways involved in tumor cell proliferation and survival. Studies have demonstrated its efficacy against various cancer cell lines, suggesting it could serve as a lead compound for further drug development aimed at targeting specific types of cancer.
The systematic IUPAC name for the compound is 6-bromo-1-methyl-1H-indazol-3-amine, reflecting strict adherence to functional group priority rules in organic nomenclature. The parent heterocycle is indazole, with bromine at position 6 (aromatic ring), a methyl group at the nitrogen (N1), and an amino group at position 3. This naming follows IUPAC guidelines where substituents are ordered alphabetically (bromo before methyl) and the amine functional group is designated by the suffix "-amine" [2] [6] [8].
The compound is frequently misidentified as "3-bromo-1-methyl-1H-indazol-6-amine" (CAS 1203181-56-9), a structural isomer with identical molecular formula but distinct substituent positions. This highlights the critical importance of locant numbering in heterocyclic chemistry [1].
Key synonyms include:
Table 1: Synonym Compendium
Synonym | Source |
---|---|
6-Bromo-1-methyl-1H-indazol-3-amine | Sigma-Aldrich, Chemsrc |
6-Bromo-1-methylindazol-3-amine | Apollo Scientific |
1H-Indazol-3-amine, 6-bromo-1-methyl- | CAS Registry (1214899-85-0) |
ANW-60817 | Alfa Chemistry |
The molecular formula C₈H₈BrN₃ is consistent across all commercial and scientific sources, confirming a monobrominated, methylated indazole derivative with an amino group. Key physicochemical parameters include:
The 3.4% discrepancy between theoretical exact mass (224.990158 g/mol) and observed molecular weight (226.07 g/mol) arises from isotopic contributions (e.g., ⁷⁹Br vs ⁸¹Br).
The Canonical SMILES string CN1C2=C(C=CC(=C2)Br)C(=N1)N
unambiguously defines the connectivity:
CN1
: Methyl attachment to N1 C2=C(C=CC(=C2)Br)
: Benzene ring with bromine at C6 C(=N1)N
: Amino group at C3 [1] [6] [8]. The InChIKey SJCNMXPRXAGVMK-UHFFFAOYSA-N
serves as a unique digital fingerprint, generated via IUPAC's standardized hashing algorithm. This 27-character key comprises three blocks:
SJCNMXPRXAGVMK
(molecular skeleton hash) UHFFFAOYSA
(protonation/tautomer layer) N
(version code) [2] [3] [8]. Table 2: Structural Identifiers
Identifier Type | Value | Confirmation Source |
---|---|---|
Canonical SMILES | CN1C2=C(C=CC(=C2)Br)C(=N1)N | Alfa Chemistry, Apollo Scientific |
InChIKey | SJCNMXPRXAGVMK-UHFFFAOYSA-N | Sigma-Aldrich, Synthonix |
CAS Registry | 1214899-85-0 | All commercial sources |
Experimental characterization data remains limited in public domains, but key parameters have been reported:
Spectroscopic Predictions:
Crystallographic data (unit cell parameters, space group) is absent from available sources, necessitating single-crystal XRD for definitive conformation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1